2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Overview
Description
The compound “2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine” is a heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis
The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .Scientific Research Applications
Antidiabetic Potential
- Synthesis and Anti-diabetic Evaluation : A study synthesized and evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. The compounds exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition, and some showed significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Synthesis Studies
- X-ray Structure and Efficient Synthesis : Research focused on the efficient synthesis of triazolopyridines and their structural characterization using X-ray diffraction. The study demonstrates the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
- Density Functional Theory Calculations : Another study synthesized a compound related to pyridazine analogs and confirmed its structure through X-ray diffraction, performing density functional theory calculations to understand its properties (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Biological and Pharmacological Activities
- Antitumor and Anti-inflammatory Potential : Research on pyridazine derivatives showed significant antitumor and anti-inflammatory activities. The compounds were synthesized and characterized using various spectroscopic techniques, with structural confirmations through X-ray diffraction (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
- Cytotoxic Agents : A study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, evaluating their in vitro cytotoxic activities against various cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
- Antifungal Activity : The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an 1,2,4-oxadiazol cycle were explored for their potential biological properties, including antifungal activity (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Antimicrobial Evaluations
- Antibacterial and Antifungal Activities : A study presented an iodine(III)-mediated synthesis of new triazolo[4,3-a]pyridines and evaluated their antimicrobial activity, proving them as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Future Directions
The compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These properties make it a promising candidate for drug design, discovery, and development .
properties
IUPAC Name |
6-chloro-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-4-5-9-13-14-10(16(9)15-8)7-3-1-2-6-12-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZVTGJTQYPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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